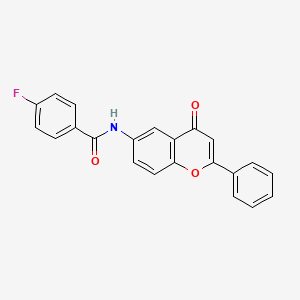

4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-16-8-6-15(7-9-16)22(26)24-17-10-11-20-18(12-17)19(25)13-21(27-20)14-4-2-1-3-5-14/h1-13H,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTVZEHZLFRAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the chromen-4-one derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds structurally related to 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibit significant biological activities, particularly in anticancer research. Studies have shown that similar chromone derivatives can inhibit tumor growth by interfering with the cell cycle and promoting apoptosis in cancer cells .

Anticancer Properties

The anticancer properties of this compound can be attributed to its ability to interact with various biological targets, potentially leading to cell cycle arrest and induction of programmed cell death. The following table summarizes findings from recent studies on related compounds:

| Compound | Activity | Mechanism of Action |

|---|---|---|

| Chromone Derivative A | Antitumor | Inhibition of cell cycle progression |

| Chromone Derivative B | Apoptosis induction | Activation of apoptotic pathways |

| 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen) | Potentially anticancer | Not yet fully characterized |

Applications in Drug Development

Due to its promising biological activity, this compound is being investigated for its potential use in drug development. The compound's structural characteristics may allow it to serve as a lead compound for designing new anticancer agents.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its targets. The benzamide moiety can further modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide and related derivatives:

Key Observations:

Bromine substitution (as in 4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide) introduces steric bulk and polarizability, which may favor halogen bonding in crystal lattices .

Structural Planarity and Hydrogen Bonding: In 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, intramolecular hydrogen bonding (O–H···O) reduces the dihedral angle between aromatic rings (14.1°), enhancing planarity and ribbon-like crystal packing . This contrasts with chromenone derivatives, where substituents at position 2 (e.g., 2-phenyl vs. 2-fluorophenyl) influence torsional angles and molecular flexibility .

Biological Activity: While direct activity data for the main compound is unavailable, structurally related 2-piperidinyl benzamides () demonstrate that para-fluoro positioning is critical for EP2 receptor modulation. Piperidine rings in these analogs are essential for activity, whereas morpholine or piperazine replacements abolish potency . This suggests that the chromenone core in the main compound may confer distinct pharmacological properties compared to piperidine-containing analogs.

Crystal Packing and Halogen Interactions :

- Halogenated benzamides (e.g., ) exhibit distinct packing motifs. For instance, para-difluoro benzamides form layered fluorine arrays, while brominated derivatives () display Br···O interactions. These features influence solubility and crystallinity, critical for drug formulation .

Biological Activity

4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.38 g/mol. The compound features a chromenone core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with chromenone structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromenone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that a related compound exhibited cytotoxic effects against lung cancer cell lines, as measured by the Sulforhodamine B (SRB) assay, indicating the potential for this compound to possess similar activities .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are relevant in neurodegenerative diseases such as Alzheimer's. In one study, derivatives exhibited IC50 values ranging from 5.4 µM to 24.3 µM against these enzymes, suggesting that structural modifications could enhance their inhibitory potency .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| AChE | 3c | 10.4 |

| BChE | 3d | 7.7 |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Enzyme Interaction : Its structural features allow it to bind effectively to AChE and BChE, inhibiting their activity and potentially alleviating symptoms associated with neurodegeneration.

- Cell Cycle Arrest : By interfering with cell cycle progression, the compound can inhibit cancer cell proliferation.

Case Studies

Several studies have reported on the biological efficacy of similar compounds derived from the chromenone scaffold:

- Lung Cancer Study : A derivative showed significant cytotoxicity against A549 and HCT116 cell lines, suggesting a promising avenue for further development in anticancer therapies .

- Neuroprotective Effects : Research indicated that related compounds could reduce oxidative stress in neuronal cells, highlighting their potential role in neuroprotection .

Q & A

Q. What are the established synthetic routes for 4-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Chromenone Core Preparation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to form the 4H-chromen-4-one scaffold.

Benzamide Coupling : Reaction of the chromenone intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) under inert atmosphere.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization Tips :

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent Choice : Use anhydrous DMF for improved solubility of intermediates.

- Yield Improvement : Catalytic DMAP enhances acylation efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Confirm regiochemistry of the chromenone ring and benzamide substitution (e.g., fluoro group at C4 of benzamide).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

- X-ray Crystallography :

- SHELX Suite : Refine crystal structures to determine bond angles, torsion angles, and packing interactions (e.g., F⋯O contacts at 2.98 Å observed in similar compounds) .

- Mass Spectrometry : HRMS (ESI+) validates molecular formula (e.g., [M+H]+ at m/z 418.12) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be systematically resolved?

- Methodological Answer :

- Assay Validation :

- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for anticancer assays).

- Dose-Response Curves : Use ≥6 concentration points to calculate IC50 with 95% confidence intervals.

- Source of Variability :

- Cell Line Differences : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess selectivity.

- Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite.

- Target Selection : Prioritize kinases (e.g., EGFR) or GPCRs based on structural analogs .

- MD Simulations :

- GROMACS/AMBER : Simulate ligand-protein complexes (50–100 ns) to assess stability of predicted poses.

- Key Interactions : Fluorine atoms may form halogen bonds with backbone carbonyls (e.g., EGFR T790M mutation) .

- Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

- Methodological Answer :

- Scaffold Modifications :

| Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Chromenone C6 | Electron-withdrawing groups (e.g., -NO2) | ↑ Enzyme inhibition (e.g., COX-2) | |

| Benzamide C4 | Substituent bulk (e.g., -CF3 vs. -F) | Alters receptor subtype selectivity |

- In Silico Screening :

- Generate a virtual library of 50–100 analogs using combinatorial chemistry tools.

- Filter for drug-likeness (Lipinski’s Rule of Five, QED ≥0.5) .

Q. What experimental approaches are recommended for investigating metabolic stability and pharmacokinetics?

- Methodological Answer :

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL, 37°C) to quantify half-life (t1/2) and intrinsic clearance (Clint).

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess enzyme inhibition .

- In Vivo PK :

- Rodent Studies : Administer IV/PO (10 mg/kg), collect plasma at 0.5, 1, 2, 4, 8, 24 h.

- LC-MS/MS Analysis : Quantify compound levels; calculate AUC, Cmax, and bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data versus DFT-optimized structures?

- Methodological Answer :

- Root Cause :

- Crystal Packing Effects : Intermolecular forces (e.g., π-π stacking) may distort bond lengths vs. gas-phase DFT.

- Resolution :

- Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical (DFT) electron densities.

- Torsion Angle Adjustments : Manually refine dihedral angles in SHELXL to match DFT geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.